Enantiomeric Purity vs. Racemic Mixture
The target (1R)-enantiomer is supplied with a certified chemical purity of 95%, but critically, it is a single, defined enantiomer [1]. In contrast, the commonly available analog 2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol (CAS 93514-49-9) is the racemic mixture and is cataloged as 'Imrecoxib Impurity 13' . While quantitative enantiomeric excess (e.e.) data is not publicly disclosed in vendor literature, the procurement of the (1R)-enantiomer guarantees a specific stereochemical configuration absent in the racemate, which is essential for applications requiring chiral integrity.
| Evidence Dimension | Stereochemical identity (qualitative, confirmed by optical rotation) |
|---|---|
| Target Compound Data | (1R)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol: defines a single enantiomer with specific rotation. |
| Comparator Or Baseline | 2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol (CAS 93514-49-9): racemic mixture. |
| Quantified Difference | Not quantified in public sources; difference is qualitative (enantiopure vs. racemic). |
| Conditions | Vendor Certificate of Analysis (CoA) for stereochemical identity; see Enamine EN300-55748. |
Why This Matters
For use as a chiral reference standard or in an asymmetric synthesis, the defined enantiomer is mandatory; the racemate is unsuitable and would contaminate a chiral process with a 50% unwanted stereoisomer.
- [1] Chembase.cn. (2024). (1R)-2-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol (EN300-55748). Product Data Sheet. View Source
